![molecular formula C9H8ClFO2 B2512543 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1509319-86-1](/img/structure/B2512543.png)

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a dynamic compound with immense scientific potential.

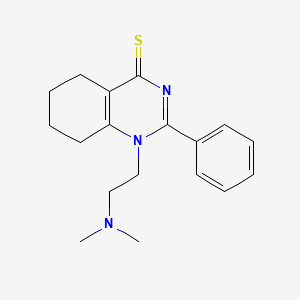

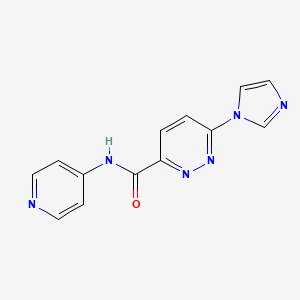

Molecular Structure Analysis

The molecular structure of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane consists of a three-membered oxirane ring with a methyl group and a 5-chloro-2-fluorophenoxy group attached . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis

The boiling point of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is predicted to be 282.5±20.0 °C and its density is predicted to be 1.351±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen

Chiral Resolution Reagent

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane and its derivatives, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, have been utilized as chiral resolution reagents. These compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be identified and quantified by NMR and HPLC, making these fluorinated compounds versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Mutagenic Metabolite Studies

Compounds related to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane have been studied for their mutagenic potential. For instance, (1-Chloroethenyl)oxirane, a major metabolite of chloroprene used in synthetic rubbers, forms adducts with nucleosides and calf thymus DNA. These adducts were characterized by various spectroscopic methods, providing insights into the mutagenic mechanisms of these compounds (Munter et al., 2002).

Dental Material Research

Oxiranes, including 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane derivatives, have been explored for their potential in developing composite materials with low shrinkage for dental applications. The reactivity of these molecules, especially their genetic effects such as the formation of micronuclei and gene mutations in mammalian cells, has been a subject of study (Schweikl et al., 2004).

Fluorinated Building Blocks

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane and related fluorinated compounds are used as versatile building blocks in organic synthesis. Their regio- and stereo-selective openings with selected nucleophiles yield several derivatives useful in various synthetic applications (Arnone et al., 1992).

Stability in Aqueous Systems

The stability of siloranes, silicon-based monomers with oxirane functionality, in aqueous environments is critical for their application in dentistry. Siloranes, related to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane, exhibit stability and insolubility in biological fluid simulants, making them suitable for use in the oral environment (Eick et al., 2006).

Wirkmechanismus

Target of Action

It’s known that oxirane compounds often target proteins or enzymes in the body, reacting with amino acid residues to modify their structure and function .

Mode of Action

Oxirane compounds typically act through a mechanism involving nucleophilic substitution or ring-opening reactions . The compound may interact with its targets, leading to changes in their structure and function .

Biochemical Pathways

Given the reactivity of oxirane compounds, it’s plausible that the compound could interfere with various biochemical pathways, leading to downstream effects .

Result of Action

Based on the general properties of oxirane compounds, it’s likely that the compound could cause modifications to proteins or enzymes, potentially altering their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane. Factors such as pH, temperature, and the presence of other compounds could affect the reactivity of the compound and its ability to interact with its targets .

Eigenschaften

IUPAC Name |

2-[(5-chloro-2-fluorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVGZHUDCYVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=C(C=CC(=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)

![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2512468.png)

![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)

![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)

![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)